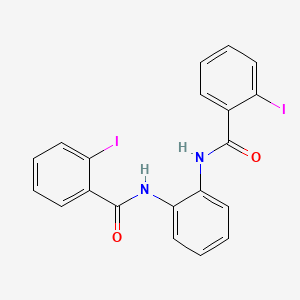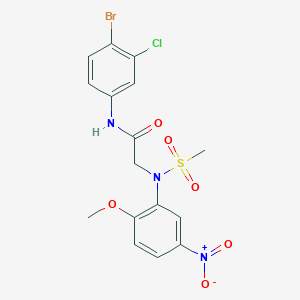![molecular formula C33H24N2O5 B4884067 5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4884067.png)
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the family of isoindole-1,3(2H)-diones. It is commonly known as CBI and has gained significant attention in the scientific community due to its unique properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent.
作用机制
The mechanism of action of CBI is not well understood. However, studies have shown that CBI can interact with DNA and RNA, leading to changes in their structure and function. CBI can also interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
CBI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that CBI can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CBI has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that CBI can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using CBI in lab experiments is its fluorescent properties, which allow for easy detection and imaging. CBI is also stable and easy to synthesize. However, one of the limitations of using CBI is its relatively low solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for the use of CBI in scientific research. One area of interest is the development of CBI-based drug delivery systems for cancer treatment. Another area of interest is the use of CBI as a fluorescent probe for imaging biological structures and processes. Additionally, further studies are needed to understand the mechanism of action of CBI and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, '5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' or CBI is a unique chemical compound that has gained significant attention in the scientific community due to its properties. CBI has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a drug delivery agent. CBI has also been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CBI in lab experiments, there are several future directions for its use in scientific research.
合成方法
The synthesis of CBI involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and malonic acid in the presence of a base to form a β-ketoester. This intermediate is then subjected to a Knoevenagel condensation reaction with 2-nitrobenzaldehyde to form the desired product, CBI. The purity and yield of CBI can be increased by recrystallization and column chromatography.
科学研究应用
CBI has been extensively used in scientific research due to its unique properties. One of the most common applications of CBI is as a fluorescent probe. CBI has a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for fluorescence imaging studies. CBI has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that destroy cancer cells. CBI has also been used as a drug delivery agent due to its ability to form stable complexes with drugs and release them in a controlled manner.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-9-23(13-19(17)3)34-30(37)25-11-7-21(15-27(25)32(34)39)29(36)22-8-12-26-28(16-22)33(40)35(31(26)38)24-10-6-18(2)20(4)14-24/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGVQMZXQRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4884057.png)
![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4884075.png)
![4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4884083.png)